3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
Description
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-29-21-7-3-6-20(16-21)25-22(27)9-8-17-10-12-26(13-11-17)23(28)15-18-4-2-5-19(24)14-18/h2-7,14,16-17H,8-13,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEVLSIJLVCZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative and a coupling reaction, such as a Suzuki-Miyaura coupling.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using a methoxybenzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogues: Compounds such as 3-fluorofentanyl and 3-methylbutyrfentanyl share structural similarities with 3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-N-(3-methoxyphenyl)propanamide.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
